molecular formula C8H6F2N2O2 B2648801 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 1018047-97-6

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one

Numéro de catalogue B2648801
Numéro CAS: 1018047-97-6
Poids moléculaire: 200.145
Clé InChI: HCVJWCBYROOTCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one, also known as DFP-10825, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in a variety of cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.

Applications De Recherche Scientifique

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the main areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. GSK-3β has been implicated in the pathogenesis of these diseases, and inhibition of this enzyme has been shown to improve cognitive function and reduce neurodegeneration in animal models. This compound has been shown to be a potent and selective inhibitor of GSK-3β, making it a promising candidate for the treatment of these diseases.

Mécanisme D'action

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one works by binding to the ATP binding site of GSK-3β, thereby preventing the phosphorylation of downstream targets. This leads to a reduction in the activity of GSK-3β and a subsequent decrease in the phosphorylation of tau protein, which is a hallmark of neurodegenerative diseases. In addition, inhibition of GSK-3β has been shown to promote the survival of neurons and increase the production of neurotrophic factors, which are important for maintaining neuronal health.
Biochemical and Physiological Effects:
In addition to its effects on GSK-3β, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases. In addition, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models, which could have implications for the treatment of type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is its high potency and selectivity for GSK-3β. This makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments. In addition, the high cost of synthesis and limited availability of this compound may make it difficult for some researchers to obtain.

Orientations Futures

There are several potential future directions for research on 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one. One area of interest is in the development of new therapies for neurodegenerative diseases. This compound has shown promise in animal models of these diseases, and further research is needed to determine its efficacy in humans. In addition, this compound may have applications in the treatment of other diseases, such as type 2 diabetes and inflammatory disorders. Finally, further research is needed to understand the long-term effects of this compound and its potential side effects.

Méthodes De Synthèse

The synthesis of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one involves a multi-step process that begins with the reaction of 2,3-dichloropyridine with sodium azide to form 2-azido-3-chloropyridine. This intermediate is then reacted with ethyl 2-bromo-2-methylpropanoate to produce 3-chloro-4-(2-methylpropanoyloxy)pyridine. The final step involves the reaction of this compound with difluoromethyl isoxazole in the presence of a base to yield this compound.

Propriétés

IUPAC Name

4-(difluoromethyl)-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c1-3-6-4(7(9)10)2-5(13)11-8(6)14-12-3/h2,7H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVJWCBYROOTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=O)N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.